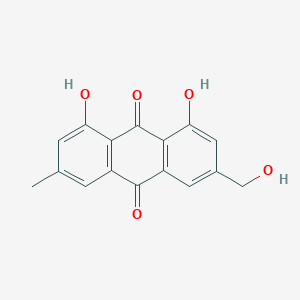
3-Methyl-2-phenyl-2H-azirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-phenyl-2H-azirine is a heterocyclic compound characterized by a three-membered ring containing one nitrogen atom. This compound is part of the azirine family, known for their high reactivity due to the ring strain. The presence of a phenyl group and a methyl group attached to the azirine ring enhances its chemical properties, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyl-2-phenyl-2H-azirine can be synthesized through various methods. One common approach involves the decomposition of vinyl azides. For instance, the microwave-assisted synthesis of this compound from [(Z)-1-azidoprop-1-enyl]benzene has been reported. This method involves microwave irradiation, which significantly reduces reaction times and increases yields .
Industrial Production Methods: Industrial production of this compound typically involves the use of scalable synthetic routes such as the Neber rearrangement. This method involves the rearrangement of oxime derivatives in the presence of a base, leading to the formation of azirines .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-2-phenyl-2H-azirine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazoles and isoxazoles.
Reduction: Reduction reactions can lead to the formation of aziridines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are often employed.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions
Major Products:
Oxidation: Oxazoles and isoxazoles.
Reduction: Aziridines.
Substitution: Various substituted azirine derivatives
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-phenyl-2H-azirine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-2-phenyl-2H-azirine involves its high reactivity due to the ring strain. The compound acts as a Michael acceptor, capable of covalently binding to nucleophilic sites such as cysteine or lysine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
- 2-Phenyl-2H-azirine
- 3-Phenyl-2H-azirine
- 2-Methyl-2H-azirine
Comparison: 3-Methyl-2-phenyl-2H-azirine is unique due to the presence of both a phenyl and a methyl group, which enhances its reactivity and stability compared to other azirines. This makes it particularly useful in synthetic applications where high reactivity is required .
Eigenschaften
Molekularformel |
C9H9N |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
3-methyl-2-phenyl-2H-azirine |
InChI |
InChI=1S/C9H9N/c1-7-9(10-7)8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI-Schlüssel |
LSTLUDQMQUGUEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
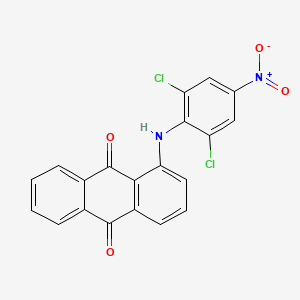
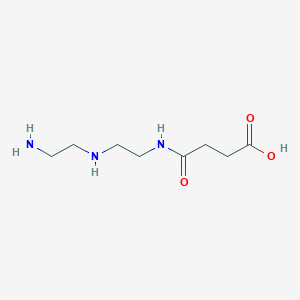
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)


![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
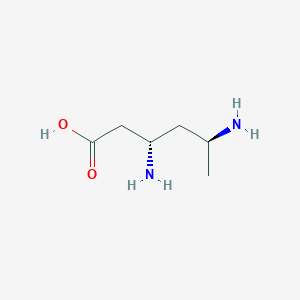
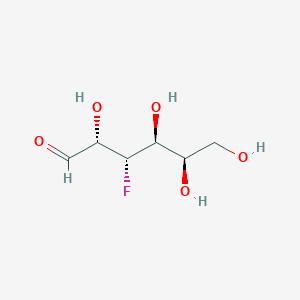
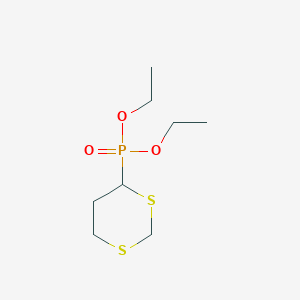
![benzhydryl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13144280.png)
![4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)

